

Technical Support Center: Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

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Compound of Interest

Compound Name: 2'-Chloro-2-hydroxy-5-methylbenzophenone

CAS No.: 6280-52-0

Cat. No.: B1596592

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Welcome to the technical support center for the synthesis of **2'-Chloro-2-hydroxy-5-methylbenzophenone**. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your yield and purity.

Introduction: The Chemistry of 2'-Chloro-2-hydroxy-5-methylbenzophenone Synthesis

The synthesis of **2'-Chloro-2-hydroxy-5-methylbenzophenone** is most commonly achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, p-cresol, with an acyl chloride, 2-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

The hydroxyl and methyl groups of p-cresol are ortho, para-directing. The acylation is expected to occur at the position ortho to the hydroxyl group due to steric hindrance from the methyl group at the para position. However, a key challenge in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group).[3] This guide will provide detailed strategies to favor the desired C-acylation and address other common issues encountered during the synthesis.

Experimental Protocol: Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

This protocol is adapted from established procedures for the synthesis of similar hydroxybenzophenones and is designed to provide a reliable starting point for your experiments.

Reactants and Materials:

Reagent/Material	Molecular Weight (g/mol)	Molarity (M)	Quantity	Notes
p-Cresol	108.14	-	10.8 g (0.1 mol)	Ensure high purity
2-Chlorobenzoyl chloride	175.02	-	17.5 g (0.1 mol)	Handle in a fume hood
Aluminum chloride (AlCl ₃)	133.34	-	26.7 g (0.2 mol)	Anhydrous, handle with care
Dichloromethane (CH ₂ Cl ₂)	84.93	-	200 mL	Anhydrous
Hydrochloric acid (HCl)	36.46	2 M	150 mL	For work-up
Saturated sodium bicarbonate (NaHCO ₃) solution	-	-	100 mL	For work-up
Anhydrous magnesium sulfate (MgSO ₄)	120.37	-	As needed	For drying
Ethanol	46.07	-	As needed	For recrystallization

Step-by-Step Procedure:

- **Reaction Setup:** In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add p-cresol (10.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
- **Catalyst Addition:** Cool the mixture to 0 °C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (26.7 g, 0.2 mol) to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.
- **Acyl Chloride Addition:** Dissolve 2-chlorobenzoyl chloride (17.5 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 2 M hydrochloric acid (150 mL). This will hydrolyze the aluminum chloride complexes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
- **Washing:** Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) to remove any remaining acid, followed by a wash with brine (100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Recrystallize the crude product from ethanol to yield pure **2'-Chloro-2-hydroxy-5-methylbenzophenone**.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)	Scientific Rationale
Low or No Yield	1. Inactive Catalyst	- Use fresh, anhydrous aluminum chloride. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).	Aluminum chloride is highly hygroscopic and reacts with water, rendering it inactive as a Lewis acid catalyst.
	2. Insufficient Catalyst	- Use at least two equivalents of $AlCl_3$ relative to the p-cresol. The phenolic hydroxyl group and the product's carbonyl group coordinate with $AlCl_3$, consuming the catalyst. A stoichiometric excess is required to ensure enough active catalyst is available.[4]	
	3. O-Acylation	- Increase the amount of $AlCl_3$ to three equivalents. - Increase the reaction temperature and/or time to promote the Fries rearrangement of the O-acylated product to the C-acylated product.[5][6] Higher temperatures and catalyst concentrations favor the thermodynamically more stable C-acylated product through the Fries rearrangement.[6]	
Formation of a White Precipitate (O-acylated product)	1. Insufficient Catalyst or Low Temperature	- Follow the solutions for "Low or No Yield" due to O-acylation.	O-acylation is often kinetically favored, especially at lower

temperatures and with insufficient Lewis acid.

Overheating can lead to decomposition of the starting materials or product, resulting in colored impurities.

Dark-colored Reaction Mixture/Product

1. High Reaction Temperature

- Maintain the reaction temperature as specified in the protocol.

2. Impure Starting Materials

- Use high-purity p-cresol and 2-chlorobenzoyl chloride.

Impurities in the starting materials can lead to side reactions and the formation of colored byproducts.

Difficult Purification

1. Presence of Unreacted Starting Materials

- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry of the reactants.

Incomplete reactions will lead to a mixture of starting materials and product, complicating purification.

2. Formation of Isomeric Products

- While less likely in this specific synthesis due to the directing effects of the substituents, consider purification by column chromatography if recrystallization is ineffective.

The hydroxyl and methyl groups strongly direct acylation to the ortho position of the hydroxyl group. However, minor amounts of other isomers could form.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use anhydrous conditions for the Friedel-Crafts acylation?

A1: The Lewis acid catalyst, aluminum chloride (AlCl_3), is extremely sensitive to moisture. Water will react with AlCl_3 in an exothermic reaction, hydrolyzing it to aluminum hydroxide and hydrochloric acid. This deactivates the catalyst, preventing the formation of the acylium ion

necessary for the acylation of the aromatic ring, and will lead to a significant decrease in or complete failure of the reaction.

Q2: I obtained a significant amount of a product that is not the desired **2'-Chloro-2-hydroxy-5-methylbenzophenone**. What could it be?

A2: The most likely side product is the O-acylated ester, 4-methylphenyl 2-chlorobenzoate. This occurs when the 2-chlorobenzoyl chloride reacts with the phenolic hydroxyl group of p-cresol instead of the aromatic ring.[5] This side reaction is favored under conditions of lower temperature and insufficient Lewis acid catalyst. To favor the desired C-acylation, you can increase the amount of AlCl_3 and/or increase the reaction temperature to promote the Fries rearrangement of the O-acylated product to the desired C-acylated product.[6]

Q3: Can I use a different Lewis acid catalyst?

A3: While AlCl_3 is the most common and effective Lewis acid for this reaction, other Lewis acids such as ferric chloride (FeCl_3) or zinc chloride (ZnCl_2) can also be used.[7] However, the reactivity and the required stoichiometry may vary, and the reaction conditions would need to be re-optimized.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can spot the reaction mixture on a TLC plate alongside the starting materials (p-cresol and 2-chlorobenzoyl chloride). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

Q5: What is the purpose of the hydrochloric acid wash during the work-up?

A5: The hydrochloric acid wash serves two main purposes. First, it quenches the reaction by hydrolyzing the aluminum chloride catalyst and any remaining unreacted 2-chlorobenzoyl chloride. Second, it breaks down the aluminum chloride complexes formed with the hydroxyl and carbonyl groups of the product, allowing the product to be extracted into the organic phase.

Characterization of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Accurate characterization of the final product is crucial to confirm its identity and purity.

Physicochemical Properties:

Property	Value
Molecular Formula	C ₁₄ H ₁₁ ClO ₂
Molecular Weight	246.69 g/mol [8]
Appearance	Off-white to pale yellow solid
Melting Point	75-78 °C[8][9]

Spectroscopic Data (Predicted):

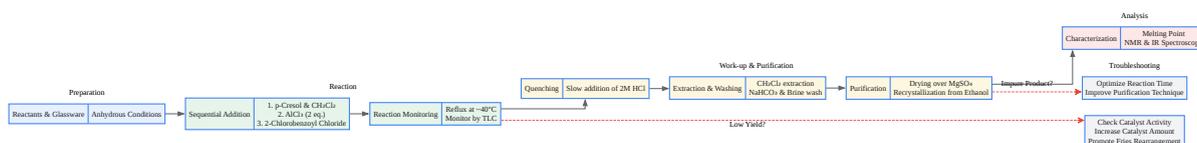
While experimental spectra should be obtained for confirmation, the following are the expected NMR and IR data for **2'-Chloro-2-hydroxy-5-methylbenzophenone**.

- ¹H NMR (400 MHz, CDCl₃):
 - δ ~11.5-12.5 ppm (s, 1H, -OH)
 - δ ~7.2-7.8 ppm (m, 7H, Ar-H)
 - δ ~2.3 ppm (s, 3H, -CH₃)
- ¹³C NMR (100 MHz, CDCl₃):
 - δ ~200-205 ppm (C=O)
 - δ ~160-165 ppm (C-OH)
 - δ ~115-140 ppm (Ar-C)
 - δ ~20-25 ppm (-CH₃)

- IR (KBr, cm^{-1}):
 - ~3200-3400 (broad, O-H stretch)
 - ~1630-1650 (C=O stretch)
 - ~1450-1600 (C=C aromatic stretch)

Visualizing the Workflow

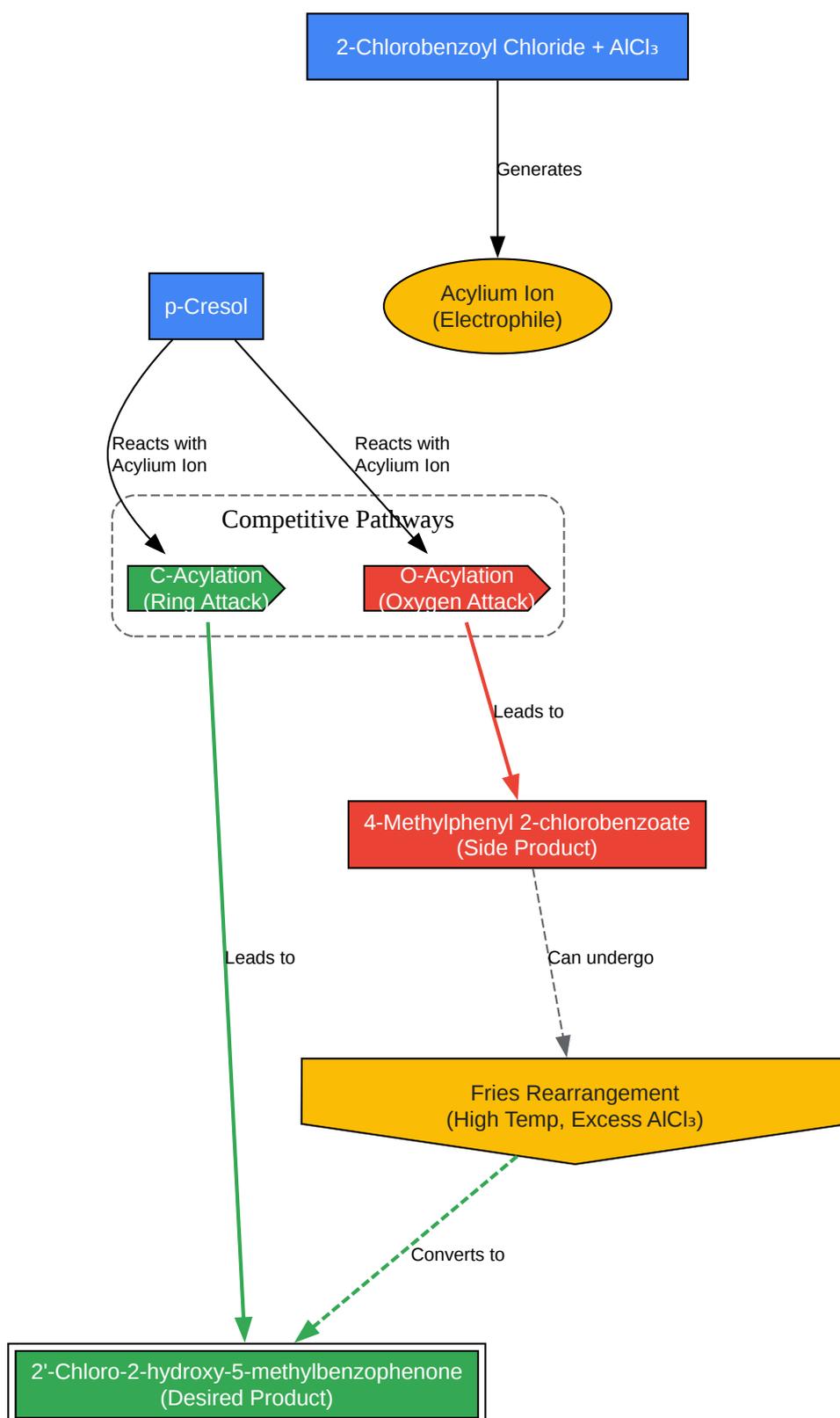
Logical Flow of Synthesis and Troubleshooting



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Caption: A stepwise workflow for the synthesis and troubleshooting of **2'-Chloro-2-hydroxy-5-methylbenzophenone**.

Mechanism: C-Acylation vs. O-Acylation



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Caption: Competing C-acylation and O-acylation pathways in the Friedel-Crafts synthesis.

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